N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
説明
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzimidazole core fused with a [1,2,4]triazole ring. The structure includes a 3,4-dimethoxyphenyl substituent linked via a thioacetamide bridge, which is critical for its physicochemical and biological properties.
特性
分子式 |
C18H17N5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-25-14-8-7-11(9-15(14)26-2)19-16(24)10-27-18-22-21-17-20-12-5-3-4-6-13(12)23(17)18/h3-9H,10H2,1-2H3,(H,19,24)(H,20,21) |
InChIキー |
QPVFONBPNXXKKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32)OC |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-(3,4-ジメトキシフェニル)-2-(9H-[1,2,4]トリアゾロ[4,3-a]ベンゾイミダゾール-3-イルスルファニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、トリアゾロベンゾイミダゾールコアの調製から始めて、その後ジメトキシフェニル基とアセトアミド結合を導入することです。反応条件には、通常、高い収率と純度を確保するために、特定の触媒、溶媒、および温度制御の使用が必要です。
工業的生産方法
この化合物の工業的生産には、プロセスを拡大するために合成経路の最適化が含まれる場合があります。これには、一貫した品質と効率を実現するために、連続フロー反応器、自動合成プラットフォーム、および高度な精製技術の使用が含まれます。
化学反応の分析
科学研究における用途
N-(3,4-ジメトキシフェニル)-2-(9H-[1,2,4]トリアゾロ[4,3-a]ベンゾイミダゾール-3-イルスルファニル)アセトアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: さまざまな病気に対する潜在的な治療薬として探求されています。
産業: 有機発光ダイオード (OLED) やその他の電子デバイスなどの先端材料の開発に利用されています。
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
類似化合物の比較
類似化合物
- N-(3,4-ジメトキシフェニル)-2-(1H-[1,2,4]トリアゾロ[4,3-a]ベンゾイミダゾール-3-イルスルファニル)アセトアミド
- N-(3,4-ジメトキシフェニル)-2-(9H-[1,2,4]トリアゾロ[4,3-a]ベンゾイミダゾール-3-イルチオ)アセトアミド
独自性
N-(3,4-ジメトキシフェニル)-2-(9H-[1,2,4]トリアゾロ[4,3-a]ベンゾイミダゾール-3-イルスルファニル)アセトアミドは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせのために、独自です。
類似化合物との比較
Triazolobenzothiazole vs. Triazolobenzimidazole
- N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide (RN 314260-54-3): Core Structure: Benzothiazole fused with triazole (vs. benzimidazole in the target compound). Impact: The benzothiazole system introduces a sulfur atom in the six-membered ring, reducing electron density compared to benzimidazole. This may lower binding affinity to targets requiring π-π stacking (e.g., ATP-binding pockets) .
Thiadiazolo-Triazinone vs. Triazolobenzimidazole
- N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide (CAS 869073-93-8): Core Structure: Thiadiazolo-triazinone (vs. triazolobenzimidazole). Impact: The thiadiazole-triazinone fusion introduces a polarizable sulfur and oxygen, enhancing hydrogen-bonding capacity but possibly reducing metabolic stability due to oxidative susceptibility . Substituent: 3-Methoxyphenyl (mono-substituted vs. di-substituted in the target compound), which may decrease steric bulk but limit hydrophobic interactions.
Substituent Effects
Dimethoxy vs. Methyl/Methoxy Groups
- N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 477318-80-2): Substituents: 3,5-Dimethylphenyl and 4-ethoxyphenyl. Impact: The methyl groups increase hydrophobicity (logP ~3.2 vs. ~2.8 for the target compound), while the ethoxy group offers moderate polarity. The quinazolinone core lacks the triazole’s aromaticity, reducing π-interactions .
生物活性
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that exhibits significant biological activity. The compound features a benzimidazole core fused with a triazole ring and is substituted with a dimethoxyphenyl group and a sulfanyl acetamide moiety. This structural complexity contributes to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
Structural Characteristics
The compound's structure includes several key functional groups:
- Benzimidazole Core : Known for its role in various therapeutic agents.
- Triazole Ring : Often associated with pharmacological activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and potential bioactivity.
- Sulfanyl Acetamide Moiety : May play a critical role in interactions with biological targets.
Preliminary studies suggest that N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide interacts with specific molecular targets such as kinases or receptors involved in cellular signaling pathways. This interaction may lead to its observed anti-inflammatory and anticancer properties. The compound's binding affinity to various biological targets is assessed through in vitro assays, which are crucial for understanding its mechanism of action.
Anticancer Activity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The following table summarizes the IC50 values from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| SW-480 (Colorectal Cancer) | 8.0 | |
| Hek-293 (Normal) | >50 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been suggested through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific assays have demonstrated significant reductions in markers such as TNF-alpha and IL-6 in treated cell cultures.
Case Studies
- In Vitro Studies : A study conducted on the compound's effect on human cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between the compound and key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This suggests that the compound may serve as a lead for further drug development targeting these pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
